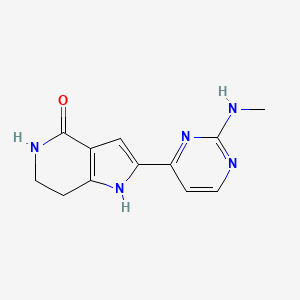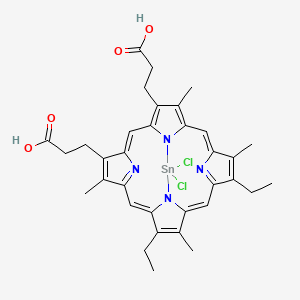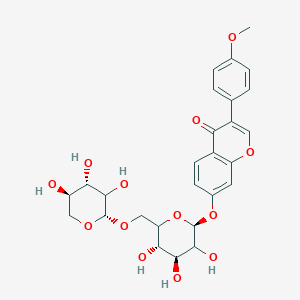![molecular formula C15H15N5O2S B11931945 2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B11931945.png)
2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HS94 involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .
Industrial Production Methods: Industrial production of HS94 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps like crystallization and chromatography. The compound is then subjected to rigorous quality control to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions: HS94 undergoes various chemical reactions, including:
Oxidation: HS94 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: HS94 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, reduced forms of HS94 .
Applications De Recherche Scientifique
HS94 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Death Associated Protein Kinase 3 and Pim kinases.
Biology: Investigated for its role in cellular processes such as apoptosis and autophagy.
Medicine: Explored for potential therapeutic applications in treating hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Death Associated Protein Kinase 3 and Pim kinases
Mécanisme D'action
HS94 exerts its effects by selectively inhibiting Death Associated Protein Kinase 3. This inhibition prevents the phosphorylation of target proteins, thereby modulating various cellular pathways. The molecular targets include proteins involved in apoptosis and autophagy, making HS94 a valuable tool for studying these processes .
Comparaison Avec Des Composés Similaires
Pim-1/2 Kinase Inhibitor 1: An orally active inhibitor that impedes the action of Pim kinases.
SGI-1776: Used in trials for treating prostate cancer and lymphomas.
CK2/ERK8-IN-1: A dual inhibitor of casein kinase 2 and ERK8 with pro-apoptotic efficacy.
M-110: A highly selective inhibitor of Pim kinases, showing preference for Pim-3
Uniqueness of HS94: HS94 is unique due to its high selectivity and potency for Death Associated Protein Kinase 3 inhibition. Its Ki value of 126 nanomolar for Pim kinase inhibition makes it a highly effective tool for studying hypertension and related cardiovascular diseases .
Propriétés
Formule moléculaire |
C15H15N5O2S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-methyl-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C15H15N5O2S/c1-15(2,13(16)22)23-14-18-11-10(12(21)19-14)8-17-20(11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,16,22)(H,18,19,21) |
Clé InChI |
HIGNONZTHOPLMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)N)SC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate](/img/structure/B11931869.png)
![6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide](/img/structure/B11931882.png)
![1-[(1R,2S,4S)-4-[methyl(propan-2-yl)amino]-2-propylcyclohexyl]-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-2-one](/img/structure/B11931888.png)


![2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one](/img/structure/B11931901.png)
![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)





![2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate](/img/structure/B11931952.png)

